molecular formula C14H15F2NO3S B13449381 7-Benzoyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione

7-Benzoyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione

Cat. No.: B13449381
M. Wt: 315.34 g/mol
InChI Key: JXUYTJWFHLCESR-UHFFFAOYSA-N
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Description

7-Benzoyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[331]nonane-3,3-dione is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzoyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the benzoyl group: This step involves the acylation of the bicyclic core using benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-Benzoyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 7-Benzoyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 7-Benzoyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-Benzoyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15F2NO3S

Molecular Weight

315.34 g/mol

IUPAC Name

(9,9-difluoro-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-7-yl)-phenylmethanone

InChI

InChI=1S/C14H15F2NO3S/c15-14(16)11-6-17(7-12(14)9-21(19,20)8-11)13(18)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

InChI Key

JXUYTJWFHLCESR-UHFFFAOYSA-N

Canonical SMILES

C1C2CS(=O)(=O)CC(C2(F)F)CN1C(=O)C3=CC=CC=C3

Origin of Product

United States

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